molecular formula C20H21F12N3O10 B2666440 N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2089257-87-2

N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid

Cat. No.: B2666440
CAS No.: 2089257-87-2
M. Wt: 691.38
InChI Key: FXWDJIIWSKZHEC-UHFFFAOYSA-N
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Description

The compound N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a bifunctional molecule combining an acetamide derivative with a pyrrolidine-oxypyridine moiety and trifluoroacetic acid (TFA). TFA, a strong organic acid (pKa ≈ 0.23) , is likely present as a counterion to enhance solubility or crystallinity, a common practice in pharmaceutical salts .

Properties

IUPAC Name

N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.4C2HF3O2/c1-9(16)15-7-10-6-11(3-5-14-10)17-12-2-4-13-8-12;4*3-2(4,5)1(6)7/h3,5-6,12-13H,2,4,7-8H2,1H3,(H,15,16);4*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWDJIIWSKZHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=C1)OC2CCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F12N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine . Another approach involves oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Calcium Channel Modulation

Research indicates that compounds similar to N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide act as T-type calcium channel antagonists. These channels are crucial in various physiological processes, including cardiac function and neurotransmitter release. Studies have shown that targeting these channels can lead to novel treatments for conditions such as hypertension and neuropathic pain .

Anticancer Activity

Emerging studies suggest that this compound may exhibit anticancer properties. It has been investigated for its potential to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. The compound's ability to modulate calcium channels may play a role in reducing cancer cell proliferation and enhancing apoptosis in tumor cells .

Case Study 1: T-Type Calcium Channel Blockade

A study published in the journal Medicinal Chemistry explored the effects of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide on T-type calcium channels. The results demonstrated significant inhibition of calcium influx in cardiac myocytes, suggesting potential applications in treating arrhythmias .

StudyFindings
Medicinal ChemistryInhibition of T-type calcium channels; potential for arrhythmia treatment

Case Study 2: Antitumor Efficacy

In a preclinical model of breast cancer, N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide was shown to reduce tumor size significantly when administered alongside standard chemotherapy regimens. The combination therapy enhanced the efficacy of chemotherapeutic agents by sensitizing cancer cells to their effects .

StudyFindings
Cancer Research JournalReduced tumor size; enhanced sensitivity to chemotherapy

Mechanism of Action

The mechanism of action of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .

Comparison with Similar Compounds

Structural Analogs with Pyridine and Acetamide Motifs

Several compounds share structural similarities with the target compound’s acetamide core and pyridine/pyrrolidine substituents:

Compound Name/Structure Key Features Relevance to Target Compound Reference
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Pyridin-4-yl group, acetamide backbone, isoxazole substituent Demonstrates the role of pyridine in modulating biological activity (e.g., antimicrobial)
N-Ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide Pyridin-4-ylmethyl group, acetamide derivative Used as a mydriatic agent (e.g., Mydriacyl), highlighting pharmaceutical potential of pyridine-acetamide hybrids
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Pyridin-2-yl, triazole, and trifluoromethyl groups Combines heterocyclic substituents (pyridine, triazole) with acetamide, emphasizing structural diversity in drug design

Key Observations :

  • Pyridine rings enhance aromatic interactions and solubility via nitrogen lone pairs.
  • Acetamide groups serve as flexible linkers, enabling conformational adaptability in receptor binding .

Role of Trifluoroacetic Acid (TFA) in Analogous Salts

TFA is frequently used to form salts with nitrogen-containing compounds to improve physicochemical properties:

Compound TFA Interaction Application/Effect Reference
N,N-Dimethyl-2-[3-(2-pyrazinyl)propyl]-2-azetidinecarboxamide trifluoroacetate TFA as counterion for azetidinecarboxamide Stabilizes the zwitterionic form, enhancing crystallinity
GSK256066 (2,2,2-trifluoroacetic acid salt) TFA in kinase inhibitors Improves solubility for pulmonary delivery

Comparison with Target Compound :

  • The target compound’s TFA salt likely enhances aqueous solubility, critical for bioavailability .

Pyrrolidine vs. Piperidine/Azetidine Derivatives

The pyrrolidine ring in the target compound distinguishes it from analogs with piperidine (six-membered) or azetidine (four-membered) rings:

Compound Ring Structure Impact on Properties Reference
4-Anilidopiperidine analogs Piperidine (6-membered) Higher conformational flexibility; used in opioid receptor modulation
N,N-Dimethyl-2-[3-(2-pyrazinyl)propyl]-2-azetidinecarboxamide Azetidine (4-membered) Increased ring strain may enhance reactivity or binding affinity

Key Insight :

Functional Substitutions: Halogens and Heterocycles

Halogenation and heterocyclic substituents are common in bioactive acetamides:

Compound Substituents Biological Activity Reference
N-(4-CHLOROBENZYL)-2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACETAMIDE Cl, CF3 groups Lipophilicity enhances membrane permeability (pesticide/antimicrobial applications)
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides Triazole, pyridin-4-yl Antimicrobial and anti-inflammatory activity (MIC values: 5.4–5.8 µg/mL)

Comparison :

  • The target compound lacks halogen substituents but includes pyrrolidine-oxypyridine, which may reduce toxicity compared to chlorinated analogs .

Biological Activity

N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological applications. The compound features a pyrrolidine ring, a pyridine ring, and an acetamide group, which contribute to its versatility in research and industrial applications.

Chemical Structure

The chemical structure of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide is characterized by the following components:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Acetamide group : A functional group derived from acetic acid and ammonia.

This combination of structures allows the compound to interact with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide is primarily attributed to its ability to modulate specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity. This interaction may result in:

  • Inhibition of bacterial growth : The compound has shown potential as an antimicrobial agent.
  • Modulation of cellular processes : It may affect signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological effects of this compound, revealing its potential in various therapeutic areas:

  • Antitumor Activity : Research indicates that compounds similar to N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide can inhibit the mitotic spindle assembly checkpoint. This inhibition can lead to apoptosis in tumor cells, suggesting potential applications in cancer therapy .
  • Calcium Channel Antagonism : Some derivatives have been identified as antagonists of T-type calcium channels, which are implicated in various physiological processes including muscle contraction and neurotransmitter release .

Case Studies

Several case studies have documented the effects of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide in preclinical models:

StudyModelFindings
Study 1Mouse xenograft modelDemonstrated significant tumor growth inhibition at low doses.
Study 2Bacterial culturesShowed effective inhibition of growth against multiple strains.
Study 3Cellular assaysIndicated modulation of apoptosis pathways leading to increased cell death in cancer cells.

Synthetic Routes

The synthesis of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide typically involves reactions between pyrrolidine derivatives and pyridine derivatives. Common methods include:

  • Cu-catalyzed dehydrogenative reaction : Involves the reaction between an aldehyde and aminopyridine.
  • Optimization for industrial production : Utilizes continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be achieved with lithium aluminum hydride.

These reactions are crucial for modifying the compound for specific biological activities or enhancing its efficacy.

Q & A

Basic: What are the optimal synthetic routes for preparing N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide?

Methodological Answer:
The synthesis of pyrrolidine- and pyridine-containing acetamides typically involves multi-step reactions. A general approach includes:

  • Substitution reactions : Reacting halogenated pyridine derivatives (e.g., 3-chloro-4-fluoronitrobenzene) with pyrrolidin-3-ol under alkaline conditions to form intermediates .
  • Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in analogous aniline syntheses .
  • Condensation : Coupling the amine intermediate with cyanoacetic acid or acetylating agents (e.g., acetyl chloride) in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) .
  • Trifluoroacetic acid (TFA) salt formation : Final purification may involve TFA as a counterion during HPLC or crystallization .

Key Considerations : Optimize reaction temperatures (e.g., 0°C to RT for acid-sensitive steps) and use catalysts like Na(OAc)3BH for reductive amination .

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm pyrrolidine ring substitution patterns, acetamide methyl groups, and pyridine/pyrrolidine proton environments. For example, pyrrolidine protons typically appear as multiplet signals at δ 1.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing the TFA counterion (e.g., [M+H]+^+ vs. [M+TFA-H]^-) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection confirms purity (>95%) and identifies trace impurities. Use C18 columns with TFA (0.1%) in water/acetonitrile gradients .

Advanced: How can conflicting solubility and stability data under varying pH conditions be resolved?

Methodological Answer:

  • pH-Dependent Solubility Studies : Measure LogD values at pH 5.5 and 7.4 (via shake-flask or chromatographic methods) to assess ionization effects. For example, trifluoroacetic acid salts may exhibit lower solubility at neutral pH due to protonation of basic pyrrolidine nitrogen .
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS to identify labile groups (e.g., acetamide hydrolysis or TFA dissociation) .
  • Dynamic Light Scattering (DLS) : Characterize aggregation tendencies in aqueous buffers, which may explain discrepancies in biological assay results .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?

Methodological Answer:

  • Molecular Docking : Use crystallographic data of kinase active sites (e.g., PI3K or EGFR) to model interactions between the pyrrolidine-oxypyridine scaffold and catalytic residues. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with trifluoromethyl groups .
  • Analog Synthesis : Modify the pyrrolidine substituents (e.g., introduce methyl or fluorine groups) and evaluate changes in IC50_{50} values across kinase panels. Compare with benchmarks like PF-06465469, a known kinase inhibitor with a pyridine-pyrrolidine core .
  • Cellular Assays : Use phospho-specific antibodies in Western blotting to validate target engagement (e.g., phosphorylation inhibition of downstream effectors like AKT) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature and Humidity : Store lyophilized TFA salts at -20°C in inert atmospheres (argon) to prevent hydrolysis. For solutions in DMSO, aliquot to avoid freeze-thaw cycles .
  • Light Sensitivity : Protect from UV exposure, as pyrrolidine and pyridine moieties may undergo photodegradation. Use amber vials for storage .
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like free pyrrolidine or acetic acid .

Advanced: How to optimize a scalable synthetic route while minimizing hazardous byproducts?

Methodological Answer:

  • Green Chemistry Metrics : Replace toxic solvents (e.g., DCM) with EtOAc or cyclopentyl methyl ether. Use catalytic methods (e.g., Pd/C for reductions) to minimize heavy metal waste .
  • Flow Chemistry : Implement continuous flow reactors for high-yield steps like nitro reductions or acetylations, ensuring safer handling of intermediates .
  • Byproduct Analysis : Use GC-MS to identify and quantify hazardous byproducts (e.g., trifluoroacetic anhydride). Optimize quenching steps (e.g., aqueous NaHCO3_3 washes) for neutralization .

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